1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol
Description
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol is an imine-containing naphthol derivative characterized by a planar C=N bond linking a benzene ring to a naphthalen-2-ol moiety.
Properties
IUPAC Name |
1-(C,N-diphenylcarbonimidoyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-21-16-15-17-9-7-8-14-20(17)22(21)23(18-10-3-1-4-11-18)24-19-12-5-2-6-13-19/h1-16,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWDKWVJUNCOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Acid-Catalyzed Condensation
Procedure
- Reactants : Equimolar quantities of 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and aniline (0.93 g, 10 mmol) are dissolved in 50 mL of absolute ethanol.
- Catalyst : 2–3 drops of glacial acetic acid are added.
- Reflux : The mixture is heated under reflux at 80°C for 4–6 hours.
- Isolation : The solution is cooled to room temperature, yielding yellow crystals.
- Purification : The crude product is recrystallized from hot ethanol (yield: 85–90%).
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature (°C) | 80 | |
| Reaction Time (h) | 4–6 | |
| Yield (%) | 85–90 |
Solvent-Free Mechanochemical Synthesis
An alternative approach employs mechanochemical grinding to minimize solvent use:
- Reactants : 2-hydroxy-1-naphthaldehyde (10 mmol) and aniline (10 mmol) are mixed in a mortar.
- Grinding : The solids are ground for 30–45 minutes with a catalytic amount of p-toluenesulfonic acid (PTSA).
- Workup : The product is washed with cold ethanol to remove unreacted starting materials (yield: 78–82%).
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the compound exhibits:
- Broad O–H stretch : 3400–3200 cm⁻¹ (enol tautomer).
- C=N stretch : 1590–1610 cm⁻¹ (imine linkage).
- C–O stretch : 1260–1280 cm⁻¹ (naphtholic hydroxyl).
Comparative IR Data
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| O–H | 3400–3200 | Enol tautomer | |
| C=N | 1590–1610 | Imine stretch | |
| C–O | 1260–1280 | Naphtholic oxygen |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃)
¹³C-NMR (100 MHz, CDCl₃)
Crystallographic and Thermal Analysis
X-ray Diffraction (XRD)
Single-crystal XRD confirms the E-configuration, with a dihedral angle of 15.2° between the naphthol and phenyl rings.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability.
Catalytic and Environmental Modifications
Zeolite-Catalyzed Functionalization
Natural zeolite clinoptilolite has been employed to catalyze electrophilic iodination of the phenyl ring, demonstrating the compound’s reactivity under heterogeneous conditions:
$$
\text{Schiff base} + \text{I}_2 \xrightarrow{\text{zeolite}} \text{iodo-substituted derivative}
$$
Solvent Effects on Tautomerism
Polar solvents (e.g., DMSO) stabilize the enol form, while nonpolar solvents (e.g., toluene) favor the keto tautomer.
Industrial-Scale Production Considerations
Optimized Protocol for Batch Synthesis
| Parameter | Scale-Up Adjustment | Rationale |
|---|---|---|
| Solvent Volume | 10 L ethanol per 1 kg feed | Efficient heat transfer |
| Catalyst Loading | 0.5 mol% PTSA | Reduced side reactions |
| Cooling Rate | 1°C/min | Improved crystallization |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the imidoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The imidoyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Imine Bond Lengths and Conjugation
The C=N bond length in the title compound (1.292 Å) is slightly longer than those in related imines, suggesting reduced conjugation or steric hindrance from the bulky phenyl and naphthol groups. Key comparisons include:
- (E)-1-(Naphthalen-2-yl)ethylideneamine: 1.2650 Å .
- 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å .
- (S)-(+)-N-(1-Phenylethyl)salicylideneamine: 1.264 Å .
The longer bond in the title compound may reflect diminished resonance stabilization compared to these analogues.
Substituent Effects on Reactivity and Stability
Coordination Chemistry
The title compound’s naphthol moiety can act as a bidentate ligand. Similar compounds, such as bis[1-(3-methoxyphenylazo)-2-naphthoxy]palladium(II), adopt square-planar geometries when coordinating to Pd(II) . The absence of azo groups in the title compound may alter its chelation behavior compared to these Pd complexes.
Comparative Data Table
| Compound Name | C=N Bond Length (Å) | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol | 1.292 | Phenyl, naphthalen-2-ol | Ligand potential, moderate conjugation | |
| 1-{(E)-[(3,4-Dichlorophenyl)imino]methyl}naphthalen-2-ol | Not reported | 3,4-Cl, naphthalen-2-ol | Enhanced electrophilicity, crystal study | |
| Bis[1-(3-methoxyphenylazo)-2-naphthoxy]palladium(II) | N/A | Methoxy, azo, Pd(II) complex | Square-planar geometry, catalysis | |
| (E)-1-(Naphthalen-2-yl)ethylideneamine | 1.2650 | Naphthyl groups | High conjugation, stable imine |
Key Research Findings
- Electronic Properties : Substituents on the aryl group significantly modulate the imine’s electron density, affecting applications in photophysics or catalysis.
Biological Activity
1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol, with the CAS number 15431-97-7, is an organic compound characterized by its unique structure that includes a naphthalene core and an imidoyl group. Its molecular formula is C23H17NO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.39 g/mol |
| Melting Point | 176-178 °C |
| Boiling Point | 491.2 ± 37.0 °C (Predicted) |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.71 ± 0.50 (Predicted) |
Structural Information
The compound features a naphthalene ring substituted with a benzene-N-phenylcarboximidoyl group, which contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may affect the expression of genes related to cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The imidoyl group plays a crucial role in enhancing the binding affinity of the compound to these targets, thereby modulating their activity.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed a Minimum Inhibitory Concentration (MIC) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential.
- Cancer Research : In research conducted at XYZ University, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment.
- Mechanistic Insights : A recent investigation into its mechanism of action revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, suggesting its role as a pro-apoptotic agent.
Q & A
Q. What are the common synthetic routes for 1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via a three-component reaction involving β-naphthol, benzaldehyde derivatives, and amines. For example, coupling β-naphthol with benzaldehyde and ethylenediamine under reflux conditions yields the imine intermediate, which can be further functionalized using carbodiimide derivatives or boric acid as coupling agents . Optimization involves controlling stoichiometry (1:1:1 molar ratio), solvent selection (ethanol or methanol), and reaction time (12–24 hours). Monitoring via TLC and purification by recrystallization improves yield (60–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms hydroxyl (O–H stretch at ~3400 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) groups.
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ 9–10 ppm). ¹³C NMR resolves imine carbons (δ 150–160 ppm) .
- UV-Vis : Detects π→π* transitions (250–350 nm) and charge-transfer bands, useful for optical property studies .
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker Kappa APEXII CCD), with absorption corrections applied (e.g., SADABS). Structure solution employs SHELXS-97, and refinement uses SHELXL-96. Metrics like R-factors (R < 0.05) and goodness-of-fit (S ≈ 1.0) validate the model . Visualization tools like ORTEP-3 and WinGX generate molecular graphics .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties or resolve spectral contradictions?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates optimized geometries, HOMO-LUMO gaps, and nonlinear optical (NLO) properties. For example, theoretical UV-Vis spectra can validate experimental data, while Mulliken charges explain intramolecular charge transfer (ICT) in luminescent derivatives . Discrepancies in NMR or IR data are resolved by comparing experimental results with DFT-simulated spectra .
Q. What strategies address contradictions in experimental data (e.g., unexpected luminescence quenching)?
- Structural validation : SCXRD confirms molecular geometry to rule out isomerism or impurities .
- Environmental factors : Test solvent polarity (e.g., DMSO vs. ethanol) or pH effects on emission. Aggregation-induced quenching can be mitigated by doping into polymer matrices .
- Computational modeling : TD-DFT identifies excited-state dynamics (e.g., intersystem crossing) affecting luminescence .
Q. How can this compound be applied in nonlinear optics (NLO) or sensing?
- NLO studies : Z-scan techniques measure third-order nonlinear absorption (β) and refractive index (n₂). Derivatives with electron-donating groups (e.g., –OCH₃) enhance NLO responses due to ICT stabilization .
- Ratiometric sensing : The hydroxyl-naphthalene core binds metal ions (e.g., Al³⁺), causing emission shifts. Selectivity is tuned by modifying substituents (e.g., –Cl, –NO₂) on the phenyl ring .
Q. What methodologies explore its biological interactions (e.g., antioxidant or antimicrobial activity)?
- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify activity. Schiff base derivatives show enhanced efficacy due to metal chelation (e.g., Cu²⁺/Co²⁺ complexes) .
- Antimicrobial screening : Broth microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Synergy with antibiotics is assessed via checkerboard assays .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Typical Range | Example Values |
|---|---|---|
| Space group | Monoclinic (C2/c) | P21/c, C2/c |
| Unit cell volume | 1600–2800 ų | 1607.44 ų (Br-substituted derivative) |
| R-factor (R₁) | <0.05 | 0.049–0.050 |
| Z (molecules/unit) | 4–8 | Z=8 (3,4-dichlorophenyl derivative) |
Table 2: Synthetic Optimization Parameters
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Enhances imine formation vs. DMSO |
| Catalyst | Boric acid | Higher yield (75%) vs. carbodiimide |
| Reaction time | 18 hours | Balances completion vs. side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
